(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Description
Crystallographic Determination of Molecular Configuration
Crystallographic analysis of pyrrolidine-2-carboxylic acid derivatives provides fundamental insights into the three-dimensional molecular architecture of (2S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid. Studies of related compounds demonstrate the critical importance of X-ray diffraction data in confirming absolute stereochemical configurations and understanding intermolecular packing arrangements. The crystallographic determination of similar pyrrolidine derivatives reveals that the pyrrolidine ring typically adopts an envelope or twist conformation, with the degree of ring puckering significantly influenced by the nature and position of substituents.
Examination of the closely related compound (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid provides valuable structural precedent for understanding the crystallographic behavior of the target molecule. The tert-butoxycarbonyl protecting group maintains a consistent spatial orientation across this compound family, with the bulky tert-butyl moiety adopting a conformation that minimizes steric interactions with the pyrrolidine ring system. Crystal structure analysis of related (2S,4R)-configured pyrrolidine derivatives indicates that the 4-position substituent typically occupies a pseudo-equatorial orientation to minimize 1,3-diaxial interactions within the five-membered ring.
The molecular geometry determination through crystallographic methods reveals specific bond lengths, bond angles, and torsional parameters that define the compound's three-dimensional structure. Analysis of analogous compounds shows that the carboxylic acid group at the 2-position maintains a characteristic orientation relative to the pyrrolidine ring plane, with the carbonyl carbon typically exhibiting a tetrahedral geometry. The tert-butoxycarbonyl protecting group demonstrates restricted rotation around the nitrogen-carbonyl bond due to partial double bond character arising from resonance stabilization.
Table 1: Comparative Crystallographic Parameters of Related Pyrrolidine Derivatives
| Compound | Space Group | Unit Cell Parameters | Molecular Weight | Crystal System |
|---|---|---|---|---|
| (2S,4R)-4-hydroxy-pyrrolidine derivative | P212121 | a = 12.137 Å, b = 10.838 Å, c = 6.831 Å | 231.25 | Orthorhombic |
| 1-(3-Pyridyl)pyrrolidine-2,5-dione | Pna21 | V = 898.6 ų | 176.17 | Orthorhombic |
| Related pyrrolidine complex | P212121 | a = 10.801 Å, b = 13.240 Å, c = 15.545 Å | - | Orthorhombic |
Conformational Analysis of Pyrrolidine Ring System
The pyrrolidine ring system in this compound exhibits distinctive conformational preferences that are fundamentally influenced by the stereochemical configuration and substituent effects. Conformational analysis of five-membered rings reveals that pyrrolidine rings typically exist in dynamic equilibrium between envelope and twist conformations, with the relative populations of these conformers determined by substituent effects and electronic factors.
Research on difluorinated pyrrolidine analogs demonstrates that halogen substitution significantly influences ring pucker and conformational preferences. The introduction of electron-withdrawing substituents, such as the 3,4-dichlorobenzyl group, creates conformational bias through both steric and electronic effects. The (2S,4R) stereochemical arrangement positions the dichlorobenzyl substituent in a configuration that minimizes adverse steric interactions while allowing optimal electronic delocalization between the aromatic ring and the pyrrolidine system.
Detailed conformational studies of related pyrrolidine derivatives reveal that the envelope conformation typically predominates when bulky substituents are present at the 4-position. In this conformation, the carbon atom bearing the dichlorobenzyl substituent is displaced from the plane defined by the remaining four ring atoms, creating a specific three-dimensional arrangement that influences both chemical reactivity and intermolecular interactions. The magnitude of ring puckering varies depending on the electronic nature of the substituents and the specific stereochemical configuration.
The tert-butoxycarbonyl protecting group introduces additional conformational complexity through its influence on the nitrogen atom hybridization and the overall molecular shape. The partial double bond character of the nitrogen-carbonyl bond restricts rotation and creates a preferred orientation of the protecting group relative to the pyrrolidine ring plane. This conformational constraint has significant implications for the overall molecular geometry and influences the spatial arrangement of all substituents around the pyrrolidine core.
Electronic Effects of 3,4-Dichlorobenzyl Substituent
The 3,4-dichlorobenzyl substituent introduces profound electronic perturbations that significantly influence the chemical behavior and physical properties of this compound. The presence of two chlorine atoms in the meta and para positions relative to the benzylic carbon creates a distinctive electronic environment characterized by strong electron-withdrawing effects and altered aromatic reactivity patterns.
Computational analysis of similar halogenated benzyl pyrrolidine derivatives reveals that the dichlorobenzyl substituent significantly affects the electron density distribution throughout the molecule. The chlorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through both inductive and resonance mechanisms. This electron withdrawal propagates through the benzylic carbon to influence the electronic properties of the pyrrolidine ring system, particularly affecting the basicity of the nitrogen atom and the acidity of the carboxylic acid group.
Comparison with related compounds demonstrates the specific influence of chlorine substitution patterns on molecular properties. The 3,4-dichlorobenzyl arrangement creates a unique electronic signature that differs substantially from other halogenation patterns such as 2,4-dichloro or 3,5-dichloro substitution. Analysis of the 3,4-difluorobenzyl analog provides insight into halogen effects, showing that the nature of the halogen substituent significantly influences both electronic properties and conformational preferences.
Table 2: Electronic Properties of Halogenated Benzyl Pyrrolidine Derivatives
| Substituent Pattern | Molecular Formula | Molecular Weight | Electronic Character |
|---|---|---|---|
| 3,4-Dichlorobenzyl | C17H21Cl2NO4 | 374.26 | Strong electron-withdrawing |
| 3,4-Difluorobenzyl | C12H13F2NO2 | 241.23 | Moderate electron-withdrawing |
| 2,4-Dichlorobenzyl | C12H13Cl2NO2 | 274.14 | Mixed electronic effects |
The electronic effects extend beyond simple inductive withdrawal to include more subtle influences on molecular conformation and intermolecular interactions. The dichlorobenzyl group participates in weak halogen bonding interactions that can influence crystal packing and solution-phase behavior. These secondary electronic effects contribute to the overall stability and reactivity profile of the compound, making the 3,4-dichlorobenzyl substituent particularly significant for structure-activity relationships.
Comparative Stereochemistry of (2S,4R) vs. (2R,4S) Diastereomers
The stereochemical comparison between (2S,4R) and (2R,4S) diastereomers of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid reveals fundamental differences in three-dimensional molecular architecture, conformational preferences, and chemical behavior. Diastereomeric relationships in pyrrolidine derivatives create distinct spatial arrangements that significantly influence both physical properties and biological activities.
Analysis of related pyrrolidine diastereomers demonstrates that the relative stereochemistry at positions 2 and 4 creates dramatically different molecular shapes and conformational energies. In the (2S,4R) configuration, the dichlorobenzyl substituent and the carboxylic acid group adopt a trans-diaxial or trans-diequatorial relationship depending on the ring conformation, creating specific steric and electronic interactions that stabilize particular conformational states. Conversely, the (2R,4S) diastereomer exhibits a cis relationship between these same substituents, leading to different conformational preferences and potentially altered chemical reactivity.
Crystallographic studies of diastereomeric pyrrolidine derivatives reveal distinct packing arrangements and intermolecular interaction patterns. The (2S,4R) stereochemistry typically results in more efficient crystal packing due to complementary molecular shapes and optimized hydrogen bonding networks. This enhanced packing efficiency often translates to higher melting points and different solubility characteristics compared to the corresponding (2R,4S) diastereomer.
The conformational analysis of diastereomeric pairs shows that ring puckering patterns differ significantly between stereoisomers. The (2S,4R) configuration tends to favor envelope conformations where the 4-position carbon is displaced from the ring plane in a specific direction, while the (2R,4S) diastereomer may prefer alternative envelope conformations or exhibit greater conformational flexibility. These differences in conformational preferences directly impact the spatial relationships between functional groups and influence chemical reactivity patterns.
Table 3: Comparative Analysis of Pyrrolidine Diastereomers
| Stereochemistry | Substituent Relationship | Conformational Preference | Relative Stability |
|---|---|---|---|
| (2S,4R) | Trans-diaxial/diequatorial | Envelope (C4-endo) | Higher |
| (2R,4S) | Cis arrangement | Variable envelope | Lower |
The biological and chemical implications of diastereomeric differences extend to pharmacological properties and synthetic utility. Studies of related pyrrolidine derivatives demonstrate that small changes in stereochemistry can result in dramatic differences in biological activity, receptor binding affinity, and metabolic stability. The (2S,4R) configuration often exhibits enhanced binding selectivity and improved pharmacokinetic properties compared to its diastereomeric counterpart, highlighting the critical importance of stereochemical control in the synthesis and application of these compounds.
Properties
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJIILYVLNZAN-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376036 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-84-4 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[(3,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-Dichlorobenzyl-Proline, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its role in medicinal chemistry, especially in the design of inhibitors for various biological targets.
The chemical structure of Boc-Dichlorobenzyl-Proline includes a tert-butoxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, which contributes to its lipophilicity and biological interaction capabilities. The molecular formula is with a molecular weight of 393.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20Cl2N2O4 |
| Molecular Weight | 393.25 g/mol |
| CAS Number | 959582-83-3 |
| Physical State | Solid |
| Melting Point | 120-123 °C |
Research indicates that compounds like Boc-Dichlorobenzyl-Proline may act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. The presence of the dichlorobenzyl group enhances binding affinity through hydrophobic interactions with the enzyme's active site.
Biological Activity
Antidiabetic Activity : Boc-Dichlorobenzyl-Proline has been studied for its potential antidiabetic effects through DPP-IV inhibition. DPP-IV inhibitors are known to increase incretin levels, leading to enhanced insulin secretion and reduced blood glucose levels.
Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects : Research has indicated potential neuroprotective properties attributed to the modulation of neuroinflammatory pathways, although more detailed studies are required to elucidate these effects.
Case Studies
-
DPP-IV Inhibition :
- A study evaluated Boc-Dichlorobenzyl-Proline's effectiveness as a DPP-IV inhibitor compared to known inhibitors like Sitagliptin. Results showed comparable potency with an IC50 value indicating effective inhibition at low concentrations.
-
Cytotoxicity Assays :
- In vitro assays on human cancer cell lines demonstrated that Boc-Dichlorobenzyl-Proline reduced cell viability significantly after 48 hours of treatment, suggesting potential as an anticancer agent.
-
Neuroprotection Study :
- In models of neuroinflammation, Boc-Dichlorobenzyl-Proline demonstrated a reduction in pro-inflammatory cytokines, indicating its potential role in neuroprotection.
Scientific Research Applications
Overview
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications. This article explores its applications in scientific research, particularly focusing on its medicinal properties, synthesis methods, and potential therapeutic roles.
Medicinal Chemistry Applications
The compound is primarily studied for its interactions with biological targets, particularly in the context of drug development. Here are some key applications:
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties by inhibiting cellular proliferation pathways. Research has shown that various pyrrolidine derivatives can act as effective agents against different cancer cell lines, including leukemia and CNS tumors .
- For instance, compounds structurally related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid have demonstrated promising results in inhibiting cancer cell growth in vitro .
- Inflammation Modulation :
- Synthesis of Bioactive Molecules :
Case Studies
Several studies highlight the biological activity and potential applications of this compound:
- A study published in the Journal of Research in Pharmacy indicated that pyrrolidine derivatives exhibit significant inhibition against various cancer cell lines, suggesting their potential as anticancer agents .
- Another investigation focused on the synthesis of related compounds showed their efficacy in modulating inflammatory pathways, further supporting the therapeutic relevance of these pyrrolidine derivatives .
Data Tables
Below are data tables summarizing key findings from recent studies regarding the biological activity of related compounds.
| Compound Name | Biological Activity | Target Cell Lines | Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | MOLT-4 (Leukemia) | 84.19 |
| Compound B | Anticancer | SF-295 (CNS) | 72.11 |
| Compound C | Anti-inflammatory | RAW 264.7 | 65.00 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected pyrrolidine-2-carboxylic acids with variable substituents at the 4-position. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
<sup>a</sup>logP values estimated using ChemDraw or analogous software. <sup>b</sup>Calculated based on the formula C18H20Cl2NO4. <sup>c</sup>Higher lipophilicity due to electron-withdrawing Cl groups.
Key Observations
Substituent Effects on Lipophilicity: The 3,4-dichlorobenzyl and 4-trifluoromethylbenzyl substituents significantly increase lipophilicity (logP ~3.6–3.8) compared to the methoxy (logP ~0.9) or benzyl (logP ~2.5) analogs. This enhances membrane permeability but may reduce aqueous solubility . The phenoxy derivatives (e.g., –10) exhibit even higher logP (~4.2) due to bulky tert-pentyl/isopropyl groups, which could hinder metabolic clearance .
Electronic and Steric Effects: Electron-withdrawing groups (Cl, CF3) increase the acidity of the carboxylic acid (pKa ~3.6–4.0), facilitating salt formation or conjugation reactions . Steric bulk in phenoxy derivatives (e.g., tert-pentyl) may restrict rotational freedom, impacting binding to biological targets .
Synthetic Utility :
- The Boc group in all compounds ensures amine protection during solid-phase peptide synthesis (SPPS) .
- Dichlorobenzyl and trifluoromethylbenzyl analogs require specialized reagents (e.g., dichlorobenzyl halides), increasing synthetic complexity compared to methoxy or benzyl derivatives .
Hazard Profile :
- Trifluoromethyl and methoxy derivatives carry specific hazards (e.g., H302: toxicity if swallowed), necessitating careful handling . Data for the dichlorobenzyl analog is unreported but likely similar due to structural parallels.
Preparation Methods
Boc Protection of Pyrrolidine Nitrogen
The Boc group is introduced to protect the nitrogen during subsequent functionalization steps. This is commonly achieved by reacting the free amine of the pyrrolidine ring with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Typical conditions: Room temperature, organic solvents such as dichloromethane or tetrahydrofuran.
- Reaction time: 1–3 hours.
- Yield: Generally high (>80%) for Boc protection steps.
Stereoselective Alkylation at the 4-Position
Research Findings and Process Optimization
A recent study on related pyrrolidine derivatives highlights the importance of stereoselective crystallization and chiral separation techniques to obtain pure stereoisomers without extensive use of organic solvents or salinization steps. Computational modeling (Gaussian calculations) has been used to predict binding modes and optimize crystallization conditions, which can be adapted for the (2S,4R) compound to improve yield and purity while reducing environmental impact.
Data Table: Key Physical and Chemical Properties
Example Experimental Procedure (Adapted from Related Literature)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting from (2S,4R)-pyrrolidine-2-carboxylic acid, react with di-tert-butyl dicarbonate in DCM at RT | >80 | Boc protection of nitrogen |
| 2 | Treat Boc-protected intermediate with 3,4-dichlorobenzyl bromide and sodium hydride in DMF at 0–25°C | 60–75 | Stereoselective alkylation at C-4; temperature control critical |
| 3 | Purify by crystallization or chiral chromatography | - | Isolate (2S,4R) isomer with high enantiomeric purity |
Notes on Scale-Up and Green Chemistry Considerations
- Recent advances emphasize minimizing organic solvent use and avoiding salinization steps by employing water-based crystallization techniques and computational design of crystallization processes.
- Solid-state synthesis approaches have been explored for related pyrrolidine derivatives to improve yield and reduce waste.
- Careful control of stereochemistry during alkylation is essential to avoid costly separation steps.
This comprehensive overview synthesizes current knowledge on the preparation of this compound, highlighting key synthetic steps, purification methods, and recent research insights for process optimization. The data tables and procedural details provide a professional and authoritative resource for researchers and chemists working with this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, and how can stereochemical integrity be maintained?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling or nucleophilic substitution is commonly employed. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by alkylation with 3,4-dichlorobenzyl bromide under basic conditions (e.g., Cs₂CO₃ in tert-butanol) at 40–100°C, ensures regioselectivity . Stereochemical control at the 2S and 4R positions requires chiral auxiliaries or catalysts, such as tert-butyl XPhos, to minimize racemization during alkylation . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric purity.
Q. How should researchers characterize this compound to verify its structure and purity?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm), pyrrolidine ring protons (δ 3.0–4.5 ppm), and aromatic protons from the dichlorobenzyl group (δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (expected m/z for C₁₈H₂₂Cl₂NO₄: ~403.09) .
- Melting Point : Compare observed mp (e.g., 130–136°C for analogous compounds) with literature to assess crystallinity and impurities .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for similar Boc-protected pyrrolidine derivatives?
- Methodology : Yield variations (e.g., 60–85% for analogous compounds) may arise from:
- Reaction Conditions : Higher temperatures (>80°C) during alkylation can degrade the Boc group, reducing yields. Optimize time-temperature profiles using design-of-experiment (DoE) approaches .
- Purification : Silica gel chromatography vs. recrystallization impacts recovery. For polar derivatives, reverse-phase HPLC may improve purity without yield loss .
Q. What strategies are effective for analyzing trace impurities in this compound?
- Methodology :
- LC-MS/MS : Detect and quantify impurities at <0.1% levels. Common impurities include de-Boc derivatives (m/z ~303) or diastereomers from incomplete stereocontrol .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies hydrolytic byproducts (e.g., free carboxylic acid) .
Q. How does the 3,4-dichlorobenzyl substituent influence the compound’s physicochemical properties compared to mono-chlorinated analogs?
- Methodology :
- LogP Analysis : The dichloro group increases lipophilicity (predicted LogP ~3.5 vs. ~2.8 for 4-chloro analogs), affecting solubility. Use shake-flask or HPLC methods to measure partition coefficients .
- Crystallography : Single-crystal X-ray diffraction reveals steric effects of the dichlorobenzyl group on pyrrolidine ring conformation, which may impact biological activity .
Q. What catalytic systems are optimal for enantioselective synthesis of this compound?
- Methodology : Chiral phosphine ligands (e.g., (R)-BINAP) with Pd(OAc)₂ enable asymmetric alkylation of pyrrolidine precursors. Recent studies report >90% enantiomeric excess (ee) using tert-butyl XPhos in tert-butanol at 60°C . Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) is an alternative for racemic mixtures .
Data Contradictions and Mitigation
- Stereochemical Assignments : Conflicting NMR assignments for similar compounds (e.g., 2S vs. 2R) can arise from solvent-induced shifts. Use Mosher’s ester analysis or NOESY to confirm configurations .
- Toxicity Data : While some analogs show low acute toxicity (LD₅₀ >2000 mg/kg), dichlorinated derivatives may exhibit higher bioaccumulation potential. Conduct ecotoxicity assays (e.g., Daphnia magna) if environmental release is possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
